methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a sulfamoyl group at the 4-position and a carboxylate ester group at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid using methanol and a catalytic amount of acid, such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the sulfamoyl group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group, where nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The sulfamoyl group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The carboxylate ester group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: This compound differs by having an amino group instead of a sulfamoyl group.
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: This compound has a nitro group at the 4-position instead of a sulfamoyl group.
Uniqueness: Methyl 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. The sulfamoyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
1490224-00-4 |
---|---|
Molecular Formula |
C7H10N2O4S |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.